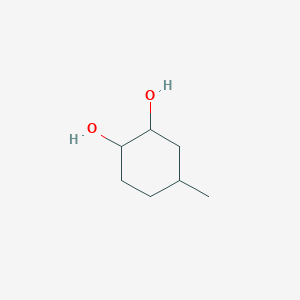

4-Methylcyclohexane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

23832-27-1 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-methylcyclohexane-1,2-diol |

InChI |

InChI=1S/C7H14O2/c1-5-2-3-6(8)7(9)4-5/h5-9H,2-4H2,1H3 |

InChI Key |

GAASGTOOMWIDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereoselective Synthesis of 4-Methylcyclohexane-1,2-diol Isomers: A Technical Guide to Controlling Diastereomeric and Enantiomeric Outcomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of cyclic diols is a critical design element in medicinal chemistry and materials science. The isomers of 4-methylcyclohexane-1,2-diol, with their defined spatial arrangements of hydroxyl and methyl groups, serve as valuable chiral building blocks and scaffolds. Achieving stereocontrol in their synthesis is a formidable challenge that requires a nuanced understanding of reaction mechanisms and reagent selection. This technical guide provides a comprehensive overview of field-proven, stereoselective strategies for the synthesis of specific cis and trans isomers of this compound, starting from the common precursor, 4-methylcyclohexene. We will explore the mechanistic underpinnings of syn- and anti-dihydroxylation pathways, detailing both diastereoselective and enantioselective methodologies. This document is intended to serve as a practical resource for researchers engaged in asymmetric synthesis and the development of stereoisomerically pure compounds.

Introduction: The Strategic Importance of Stereoisomeric Diols

Vicinal diols, or glycols, are fundamental structural motifs in a vast array of biologically active molecules and chiral auxiliaries. The spatial orientation of the two hydroxyl groups—either on the same face (cis or syn) or on opposite faces (trans or anti) of the ring—dramatically influences a molecule's pharmacological and physical properties. For this compound, four primary stereoisomers exist: a pair of cis enantiomers and a pair of trans enantiomers. The ability to selectively synthesize a single, desired isomer is paramount for constructing complex molecular targets and for structure-activity relationship (SAR) studies in drug discovery.

This guide delineates the two primary strategies for hydroxylating the parent alkene, 4-methylcyclohexene:

-

Direct Dihydroxylation: Methods that install both hydroxyl groups in a single, concerted step to yield cis-diols.

-

Epoxidation and Ring-Opening: A two-step sequence that proceeds through an epoxide intermediate, which is subsequently opened to furnish trans-diols.

We will dissect the causal factors that govern the stereochemical outcomes of these transformations, providing actionable protocols for laboratory implementation.

Synthesis of cis-4-Methylcyclohexane-1,2-diol Isomers via syn-Dihydroxylation

The synthesis of cis-diols is achieved through syn-dihydroxylation, a process where both hydroxyl groups are added to the same face of the alkene double bond.[1] This stereochemical outcome is dictated by the formation of a cyclic intermediate that constrains the geometry of the addition.

Diastereoselective syn-Dihydroxylation: Generating a Racemic Mixture

When enantioselectivity is not a primary concern, several reliable methods can produce the cis-diol as a racemic mixture of its two enantiomers. The most common reagents for this transformation are osmium tetroxide and potassium permanganate.[2][3]

-

Mechanism of Action: Both OsO₄ and KMnO₄ react with the alkene via a [3+2] cycloaddition to form a cyclic metallocyclic ester intermediate (an osmate or manganate ester, respectively).[1][4] This concerted addition ensures that both oxygen atoms are delivered to the same face of the double bond. Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to liberate the cis-diol, retaining the stereochemistry of the addition.[1]

-

Reagent Comparison:

-

Osmium Tetroxide (OsO₄): Highly reliable and efficient for producing syn-diols with excellent yields.[4] However, it is expensive and highly toxic.[5] To mitigate these issues, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation.[4] The NMO regenerates the OsO₄ after each catalytic cycle, dramatically reducing the amount of osmium required.[4][6]

-

Potassium Permanganate (KMnO₄): A less expensive and less toxic alternative.[5] The reaction must be performed under cold, dilute, and basic (alkaline) conditions to prevent over-oxidation and cleavage of the diol.[1] While effective, yields can sometimes be lower than with OsO₄.[5]

-

This protocol describes the synthesis of a racemic mixture of cis-4-methylcyclohexane-1,2-diol.

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylcyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution.

-

Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (approx. 1-2 mol%) as a solution in tert-butanol. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes until the color dissipates.

-

Workup and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-diol.

-

Purification: Purify the product by flash column chromatography on silica gel.

Enantioselective syn-Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (SAD)

For applications requiring a single enantiomer of the cis-diol, the Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method.[7] This Nobel Prize-winning reaction modifies the Upjohn conditions by introducing a chiral ligand to control the facial selectivity of the dihydroxylation.[6][8]

-

Mechanism of Stereocontrol: The SAD reaction employs a catalytic amount of OsO₄ and a stoichiometric reoxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]) in the presence of a chiral ligand derived from cinchona alkaloids.[8][9] The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (DHQD).[6] The chiral ligand coordinates to the osmium center, creating a chiral catalytic complex.[4] This complex preferentially binds to one of the two enantiotopic faces of the alkene, directing the dihydroxylation to that face and resulting in a single, predictable enantiomer of the diol with high enantiomeric excess (ee), often exceeding 95%.[8]

-

Predicting the Outcome: The choice of ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), provide reliable access to either enantiomer of the diol product.[10] A well-established mnemonic allows for the prediction of the major enantiomer formed.

This protocol describes the synthesis of an enantiomerically enriched cis-4-methylcyclohexane-1,2-diol.

-

Reaction Setup: In a round-bottom flask, add AD-mix-β (or AD-mix-α for the other enantiomer) (approx. 1.4 g per mmol of alkene) to a 1:1 mixture of tert-butanol and water at room temperature. Stir until both phases are clear.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Additive (Optional but Recommended): Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq). This additive can accelerate the hydrolysis of the osmate ester and improve turnover rates.[6]

-

Substrate Addition: Add 4-methylcyclohexene (1.0 eq) and stir the reaction vigorously at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 6-24 hours.

-

Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Workup and Isolation: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with 2 M aqueous KOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by flash column chromatography to yield the enantiomerically enriched cis-diol.

Synthesis of trans-4-Methylcyclohexane-1,2-diol Isomers via anti-Dihydroxylation

The synthesis of trans-diols requires an anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. This is achieved through a two-step sequence involving the formation and subsequent ring-opening of an epoxide.[2][3]

Step 1: Epoxidation of 4-Methylcyclohexene

The first step is the conversion of the alkene to an epoxide using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (mCPBA).[11] The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming the three-membered epoxide ring. Starting with achiral 4-methylcyclohexene, this process produces a racemic mixture of the two corresponding enantiomeric epoxides.

Step 2: Acid-Catalyzed Ring-Opening of the Epoxide

The second step involves the ring-opening of the epoxide with water under acidic conditions.[12]

-

Mechanism of Action: The reaction begins with the protonation of the epoxide oxygen by the acid catalyst, which makes the epoxide carbons more electrophilic.[13][14] A water molecule then acts as a nucleophile and attacks one of the epoxide carbons. This attack occurs via an Sₙ2-like mechanism, proceeding with backside attack relative to the C-O bond being broken.[12][14] This backside attack forces an inversion of stereochemistry at the carbon center being attacked. The result is the formation of a trans-1,2-diol.[12] Because the starting material was a racemic epoxide, the final product is a racemic mixture of the trans-diol enantiomers.

This protocol describes the synthesis of a racemic mixture of trans-4-methylcyclohexane-1,2-diol.

Part A: Epoxidation

-

Reaction Setup: Dissolve 4-methylcyclohexene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA) (approx. 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC until the starting alkene is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Do not over-dry, as epoxides can be volatile. The crude epoxide is often used directly in the next step.

Part B: Ring-Opening

-

Reaction Setup: Dissolve the crude epoxide from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1).

-

Acid Addition: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid (e.g., a few drops of 1 M solution).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the epoxide.

-

Workup and Isolation: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography to isolate the trans-4-methylcyclohexane-1,2-diol.

Summary of Synthetic Strategies

The selection of a synthetic route is dictated entirely by the desired stereochemical outcome. The table below provides a comparative summary of the methodologies discussed.

| Target Isomer | Synthetic Strategy | Key Reagents | Stereochemical Outcome | Key Mechanistic Feature |

| cis-(racemic) | Diastereoselective syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. Cold, dilute KMnO₄ | Racemic mixture of cis-enantiomers | Formation of a cyclic metallocyclic ester[1] |

| cis-(enantiopure) | Enantioselective syn-Dihydroxylation | AD-mix-α or AD-mix-β (OsO₄, K₃[Fe(CN)₆], chiral ligand) | Single enantiomer of the cis-diol (>95% ee) | Chiral ligand directs osmylation to one face of the alkene[6][8] |

| trans-(racemic) | Epoxidation & Acid-Catalyzed Ring-Opening | 1. mCPBA2. H₃O⁺ | Racemic mixture of trans-enantiomers | Sₙ2-like backside attack of H₂O on a protonated epoxide[12] |

Visual Schematics of Reaction Pathways

Overall Synthetic Pathways

The following diagram illustrates the divergent pathways from 4-methylcyclohexene to the different stereoisomers of the target diol.

Caption: Divergent synthesis of cis and trans diols from 4-methylcyclohexene.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

This diagram outlines the key steps in the enantioselective formation of cis-diols.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Epoxidation and Ring-Opening Workflow

This workflow details the two-stage process for synthesizing trans-diols.

Caption: Two-step workflow for the synthesis of trans-diols.

Conclusion

The stereoselective synthesis of this compound isomers is a well-defined problem that can be addressed with a high degree of precision through the judicious choice of reagents and reaction pathways. The formation of cis-diols is reliably achieved through syn-dihydroxylation, with the Sharpless Asymmetric Dihydroxylation offering exquisite control over enantioselectivity. Conversely, the synthesis of trans-diols is accomplished via a robust two-step anti-dihydroxylation sequence involving epoxidation followed by acid-catalyzed ring-opening. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to confidently and selectively access any of the desired stereoisomers of this versatile chemical scaffold, enabling further advancements in asymmetric synthesis and drug development.

References

- Wikipedia.

- Wikipedia.

- Chemistry LibreTexts. 9.

- Chemistry LibreTexts. 10.

- YouTube. 2. REACTIONS OF ALKENES (SYN DIHYDROXYLATION)

- Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

- Wikipedia. Sharpless asymmetric dihydroxylation (Reaction mechanism section). [Link]

- Organic Chemistry Portal.

- Quora.

- PubMed Central.

- Homework.Study.com. Write and explain the synthetic schemes for the preparation of 1-Methyl-cis-1,2 cyclohexanediol... [Link]

- YouTube. Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins (2023-11-11). [Link]

- Khan Academy.

- OpenStax. 18.5 Reactions of Epoxides: Ring-Opening (2023-09-20). [Link]

- YouTube. Forming a trans-1,2-diol (2020-05-08). [Link]

Sources

- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 13. Khan Academy [khanacademy.org]

- 14. m.youtube.com [m.youtube.com]

Synthesis of cis-4-Methylcyclohexane-1,2-diol from 4-Methylcyclohexene: A Technical Guide

Abstract

The synthesis of vicinal diols, particularly those with specific stereochemistry, is a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth technical overview of the synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene. We will explore the primary synthetic routes, focusing on the mechanistic principles that govern the syn-dihydroxylation of the alkene precursor. Detailed experimental protocols, a comparative analysis of methodologies, and characterization techniques are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical transformation.

Introduction: The Significance of cis-Diols

Vicinal diols, or glycols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. The spatial arrangement of these hydroxyl groups—either on the same side (cis or syn) or opposite sides (trans or anti) of the molecule's plane—profoundly influences its physical, chemical, and biological properties. cis-Diols are particularly valuable synthetic intermediates, serving as precursors for a wide array of functional groups and as key structural motifs in numerous natural products and pharmacologically active molecules.[1] The controlled synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene serves as an excellent case study in stereoselective synthesis.

Mechanistic Foundations of syn-Dihydroxylation

The conversion of an alkene to a cis-diol is termed syn-dihydroxylation. This stereospecific outcome is achieved through reaction pathways that involve the formation of a cyclic intermediate, ensuring that both hydroxyl groups are delivered to the same face of the double bond.[2][3][4] The two most prominent methods for achieving this transformation are oxidation with potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

2.1. Potassium Permanganate (KMnO₄) Oxidation

The reaction of an alkene with a cold, dilute, and alkaline solution of potassium permanganate—a process often referred to as the Baeyer test for unsaturation—yields a cis-diol.[5][6][7] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic manganate ester intermediate.[5] This intermediate is then hydrolyzed under basic conditions to liberate the cis-diol and manganese dioxide (MnO₂), a brown precipitate.[5][8]

It is crucial to maintain cold and dilute conditions, as warmer or more concentrated permanganate solutions can lead to over-oxidation, cleaving the carbon-carbon bond of the newly formed diol to produce carboxylic acids or ketones.[2][5]

Mechanism: Permanganate syn-Dihydroxylation

Caption: Mechanism of KMnO₄ syn-dihydroxylation.

2.2. Osmium Tetroxide (OsO₄) Oxidation

Osmium tetroxide is a highly reliable and selective reagent for the syn-dihydroxylation of alkenes, providing excellent yields of cis-diols.[2][9] The mechanism is analogous to that of permanganate, involving a [3+2] cycloaddition to form a cyclic osmate ester.[10][11] This intermediate is stable and can often be isolated. Subsequent cleavage of the osmate ester, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S), yields the cis-diol.[11]

The primary drawbacks of osmium tetroxide are its high cost and extreme toxicity.[12][13] To mitigate these issues, catalytic versions of the reaction have been developed, such as the Upjohn dihydroxylation.[10] In this process, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates the OsO₄ after each cycle, allowing the reaction to proceed with significantly less osmium.[2][10][12]

Workflow: Catalytic OsO₄ Dihydroxylation

Caption: Catalytic cycle of OsO₄ syn-dihydroxylation with NMO.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on several factors, including desired yield, scale, cost, and safety considerations.

| Feature | Potassium Permanganate (KMnO₄) | Osmium Tetroxide (OsO₄) - Catalytic |

| Stereoselectivity | Good (syn) | Excellent (syn) |

| Yield | Moderate (prone to over-oxidation)[4] | High to Excellent |

| Cost | Low | High (due to Os metal) |

| Toxicity/Safety | Moderate oxidant | Extremely toxic, volatile[12][13] |

| Scalability | Difficult to control on a large scale | Readily scalable with proper precautions |

| Work-up | Filtration of MnO₂ precipitate | Reductive cleavage and extraction |

For laboratory-scale synthesis where high yield and purity are paramount, the catalytic osmium tetroxide method is generally preferred. For a simple qualitative test or when cost is a major constraint, the potassium permanganate method is a viable alternative.

Detailed Experimental Protocol: KMnO₄ Synthesis

This protocol details the synthesis of cis-4-methylcyclohexane-1,2-diol using cold, alkaline potassium permanganate. This method is illustrative and suitable for small-scale preparations.

Materials & Reagents:

-

4-Methylcyclohexene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

-

Celite or filter aid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-methylcyclohexene in 100 mL of distilled water containing a small amount of ethanol to aid solubility. Add 0.5 g of NaOH and cool the flask in an ice bath to ~0-5 °C.

-

Reagent Addition: While stirring vigorously, slowly add a pre-chilled, dilute solution of 1.6 g of KMnO₄ in 50 mL of water. The addition should be dropwise to maintain the low temperature and control the reaction rate. The purple color of the permanganate should disappear as it is consumed.

-

Reaction Monitoring: Continue the addition until a faint, persistent pink or purple color remains, indicating a slight excess of KMnO₄. The formation of a brown precipitate (MnO₂) will be observed throughout the reaction.[6]

-

Quenching: After the reaction is complete (typically 15-30 minutes), quench any excess permanganate by adding a small amount of solid sodium bisulfite until the purple color is fully discharged.

-

Work-up & Filtration: Remove the flask from the ice bath. Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold water.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude diol.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure cis-4-methylcyclohexane-1,2-diol.

Product Characterization

Confirmation of the product's identity and stereochemistry is achieved through standard analytical techniques.

| Technique | Expected Result for cis-4-methylcyclohexane-1,2-diol |

| Melting Point | Specific literature value for the cis-isomer. |

| Infrared (IR) Spec. | Broad absorption in the 3200-3600 cm⁻¹ region (O-H stretch), C-H stretches below 3000 cm⁻¹, and a C-O stretch around 1050-1150 cm⁻¹. |

| ¹H NMR | Signals corresponding to the methyl group, cyclohexane ring protons, and hydroxyl protons. The coupling constants and chemical shifts of the protons on the carbons bearing the -OH groups can help confirm the cis stereochemistry. |

| ¹³C NMR | Signals for the seven distinct carbon atoms in the molecule, with the carbons attached to the hydroxyl groups shifted downfield. |

Conclusion

The synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene is a classic example of stereoselective alkene dihydroxylation. Both potassium permanganate and osmium tetroxide provide reliable routes to the desired cis product, each with distinct advantages and disadvantages. A thorough understanding of the underlying reaction mechanisms is critical for selecting the appropriate method and optimizing reaction conditions to achieve high yields and purity. The protocols and comparative data presented in this guide serve as a valuable resource for professionals engaged in synthetic organic chemistry and drug discovery.

References

- Catalytic Asymmetric Osmium-Free Dihydroxyl

- 1,2-Diol formation via syn dihydroxylation of alkenes with potassium mangan

- Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps.

- Asymmetric Dihydroxylation of Alkenes.

- Sharpless asymmetric dihydroxyl

- Catalytic asymmetric dihydroxylation of alkenes induced by polymeric chiral ligands. PubMed.

- Experiment 7 Catalytic Asymmetric Dihydroxyl

- Dihydroxyl

- Dihydroxyl

- 4-Methylcyclohexene Synthesis. Unknown Source.

- Alkenes to 1,2-diols. University of Calgary.

- Upjohn Dihydroxyl

- Oso4. Slideshare.

- Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts.

- Syn dihydroxyl

- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry.

- Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4.

- A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon.

- 4 Methylcyclohexene Lab Lecture - Chem 251. YouTube.

- 4 methylcyclohexene. YouTube.

- Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus.

- Synthesis of 4-Methylcyclohexene. YouTube.

- How would you synthesise cis-cyclohexane-1, 2-diol

- A complete and sustained organic/inorganic reaction mechanism of Baeyer's test.

- cis-1,2-Cyclohexanediol 99 1792-81-0. Sigma-Aldrich.

- Molar Mass and Synthesis of 4-Methylcyclohexene. Scribd.

- Reactions of Epoxides: Ring-Opening. OpenStax.

- Ring opening reactions of epoxides: Acid-c

- 1,3-Cyclohexanediol. PubChem.

- trans-1,2-Cyclohexanediol 98 1460-57-7. Sigma-Aldrich.

- Synthesis of epocyclohexane by cyclohexene epoxidation in liquid phase.

- Catalytic Epoxid

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Upjohn Dihydroxylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. 11. Oso4 | PDF [slideshare.net]

synthesis of trans-4-methylcyclohexane-1,2-diol via epoxidation

An In-Depth Technical Guide to the Synthesis of trans-4-Methylcyclohexane-1,2-diol via Epoxidation

Foreword: The Strategic Importance of Vicinal Diols

In the landscape of pharmaceutical development and complex molecule synthesis, the vicinal diol, particularly the trans-configured diol, represents a cornerstone functional group. Its prevalence in natural products and its role as a versatile synthetic intermediate make mastering its stereocontrolled synthesis a critical capability for any research and development team. This guide provides a comprehensive, mechanistically-grounded walkthrough for the synthesis of trans-4-methylcyclohexane-1,2-diol, a model compound that embodies the key principles of modern stereoselective synthesis. We will dissect the "why" behind each procedural step, moving beyond rote memorization to foster a deeper, field-proven understanding of the chemistry at play.

Part 1: Synthesis of the Alkene Precursor: 4-Methylcyclohexene

The journey to our target diol begins with the preparation of the alkene starting material, 4-methylcyclohexene. This is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol.[1][2] While seemingly straightforward, this elimination reaction is governed by an equilibrium that must be actively managed to favor product formation.

Mechanistic Rationale: Driving the Equilibrium

The reaction proceeds via an E1 mechanism. An acid catalyst (a mixture of sulfuric and phosphoric acid is common) protonates the hydroxyl group of the alcohol, converting it from a poor leaving group (-OH) into an excellent leaving group (-H₂O).[3] Loss of water generates a secondary carbocation intermediate. A weak base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

The critical challenge in this synthesis is the reversible nature of the reaction.[4] To drive the equilibrium toward the 4-methylcyclohexene product, we exploit Le Châtelier's principle. The alkene product has a significantly lower boiling point (101-102°C) than the starting alcohol (171-173°C). By setting up a fractional distillation apparatus, the alkene is distilled out of the reaction mixture as it is formed, preventing it from being rehydrated back to the alcohol and thus maximizing the yield.[3][4]

Experimental Workflow: Dehydration of 4-Methylcyclohexanol

The following workflow outlines the synthesis and isolation of the 4-methylcyclohexene precursor.

Caption: Workflow for 4-Methylcyclohexene Synthesis.

Detailed Protocol: Synthesis of 4-Methylcyclohexene

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| 4-Methylcyclohexanol | 114.19 | 7.5 mL (6.86 g) | 0.060 |

| 85% Phosphoric Acid | 98.00 | 2.0 mL | - |

| Conc. Sulfuric Acid | 98.08 | ~10 drops | - |

| Saturated NaCl | - | 5 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | ~1-2 g | - |

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, add a magnetic spin vane. Add 7.5 mL of 4-methylcyclohexanol, followed by the slow, careful addition of 2.0 mL of 85% phosphoric acid and 10 drops of concentrated sulfuric acid. Caution: Acids are corrosive; wear appropriate personal protective equipment (PPE).[3]

-

Distillation: Assemble a fractional distillation apparatus. Heat the reaction flask in a heating mantle to a temperature of 160-180°C.

-

Collection: Collect the distillate that comes over between 100-105°C in a pre-weighed, ice-cooled receiving flask. Continue distillation until only a small amount of dark residue remains in the reaction flask.

-

Work-up: Transfer the distillate to a separatory funnel. Add 5 mL of saturated aqueous sodium chloride solution to wash the organic layer and aid in the separation of the two layers.[2]

-

Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

-

Drying: Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask. Add 1-2 grams of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.[2][3]

-

Isolation: Carefully decant or filter the dried liquid into a clean, tared vial to obtain the pure 4-methylcyclohexene. Calculate the percentage yield.

Part 2: Stereoselective Epoxidation of 4-Methylcyclohexene

With the alkene in hand, we proceed to the core transformation: the formation of the epoxide. This step is critical as it establishes the stereochemistry that will ultimately define our final trans-diol product. The reagent of choice for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), a reliable and commercially available peroxyacid.[5]

Mechanistic Rationale: The "Butterfly" Concerted Reaction

The epoxidation of an alkene with a peroxyacid like m-CPBA is a stereospecific syn-addition.[6] This means that the new C-O bonds are formed on the same face of the original double bond. The reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[5][7]

In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[7] Simultaneously, a cascade of electron movements occurs: the O-O bond cleaves, a new C=O bond forms in the resulting carboxylic acid, and the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen.[6][8] This concerted process ensures that the stereochemistry of the alkene is preserved in the epoxide product.

Caption: The concerted "Butterfly Mechanism" of epoxidation.

Detailed Protocol: Epoxidation with m-CPBA

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| 4-Methylcyclohexene | 96.17 | 2.0 g | 0.0208 |

| m-CPBA (~77%) | 172.57 | 5.0 g | ~0.0223 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| 10% Sodium Sulfite | - | 20 mL | - |

| Saturated NaHCO₃ | - | 20 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~2-3 g | - |

Procedure:

-

Dissolution: Dissolve 2.0 g of 4-methylcyclohexene in 40 mL of dichloromethane (DCM) in a 100 mL flask and cool the solution in an ice bath to 0°C.

-

Reagent Addition: In a separate beaker, dissolve 5.0 g of m-CPBA in 10 mL of DCM. Add this solution dropwise to the cold alkene solution over 15-20 minutes while stirring.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Quenching: After the reaction is complete, cool the mixture again in an ice bath. Add 20 mL of 10% aqueous sodium sulfite solution to quench any remaining peroxyacid. Stir for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a wash with 20 mL of brine.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM solvent using a rotary evaporator to yield the crude 4-methylcyclohexene oxide. This intermediate is often used directly in the next step without further purification.

Part 3: Diol Formation via Acid-Catalyzed Epoxide Ring-Opening

The final step is the hydrolysis of the epoxide to form the desired trans-1,2-diol. This reaction is facilitated by an acid catalyst, which activates the epoxide ring, making it susceptible to nucleophilic attack by a weak nucleophile like water.[10][11]

Mechanistic Rationale: SN2-like Backside Attack

The high ring strain of the three-membered epoxide ring is the driving force for this reaction.[10][12] The mechanism proceeds as follows:

-

Protonation: The epoxide oxygen is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group and making the epoxide carbons more electrophilic.[10]

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the two epoxide carbons. This attack occurs from the side opposite to the protonated oxygen bond, in a classic SN2-like backside attack.[12]

-

Ring-Opening: The C-O bond breaks, opening the ring and relieving the strain. This backside attack results in an inversion of configuration at the carbon being attacked.

-

Deprotonation: A final deprotonation step by water yields the neutral trans-diol product and regenerates the acid catalyst.

The net result of the syn-epoxidation followed by the anti-dihydroxylation (backside attack) is the formation of the trans-diol.[11]

Caption: Mechanism for Acid-Catalyzed Epoxide Hydrolysis.

Detailed Protocol: Hydrolysis to the trans-Diol

Materials & Reagents

| Reagent | Amount |

| Crude 4-Methylcyclohexene Oxide | From previous step |

| Tetrahydrofuran (THF) or Acetone | 30 mL |

| 10% Aqueous H₂SO₄ | 15 mL |

| Diethyl Ether | 50 mL |

| Saturated NaHCO₃ | 20 mL |

| Anhydrous MgSO₄ | ~2-3 g |

Procedure:

-

Dissolution: Dissolve the crude epoxide from the previous step in 30 mL of THF or acetone in a 100 mL round-bottom flask.

-

Hydrolysis: Add 15 mL of 10% aqueous sulfuric acid to the solution. Stir the mixture vigorously at room temperature for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL).

-

Neutralization: Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 20 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or column chromatography to yield pure trans-4-methylcyclohexane-1,2-diol.

Part 4: Characterization and Validation

The identity and purity of the final product must be confirmed through analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Features for trans-4-methylcyclohexane-1,2-diol |

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- C-H sp³ stretches (~2850-2960 cm⁻¹)- C-O stretch (~1050-1150 cm⁻¹) |

| ¹H NMR | - Signal for the methyl group (doublet, ~0.9 ppm)- Complex multiplets for the cyclohexane ring protons (~1.2-2.0 ppm)- Signals for the CH-O protons (multiplets, ~3.4-3.8 ppm)- Signals for the OH protons (broad singlets, variable) |

| ¹³C NMR | - Signal for the methyl carbon (~22 ppm)- Signals for the ring CH₂ carbons (~25-35 ppm)- Signal for the ring CH carbon bearing the methyl group (~30-35 ppm)- Signals for the CH-OH carbons (~70-80 ppm) |

References

- Adapted from Pavia, Lampman, Kiz, and Engel, “4-methylcyclohexene”, Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing, 1999. [Source: vertexaisearch.cloud.google.com]

- BenchChem. m-CPBA Epoxidation of Alkenes - Application Notes and Protocols. [Source: vertexaisearch.cloud.google.com]

- Chemistry Steps. Epoxides Ring-Opening Reactions. [Source: vertexaisearch.cloud.google.com]

- Synthesis of 4-Methylcyclohexene. YouTube, 2 Dec. 2020. [Source: youtube.com]

- Preparation of 4-Methylcyclohexene From Dehydration of 4-Methylcyclohexanol. Scribd. [Source: scribd.com]

- Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS, 18 May 2007. [Source: marm-acs.org]

- Master Organic Chemistry. Epoxide Ring Opening With Base. 10 Feb. 2015. [Source: masterorganicchemistry.com]

- JoVE. Video: Acid-Catalyzed Ring-Opening of Epoxides. 30 Apr. 2023. [Source: jove.com]

- Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. EduBirdie. [Source: edubirdie.com]

- Epoxide. Wikipedia. [Source: en.wikipedia.org]

- Myers, A. G. Research Group. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Source: chemistry.harvard.edu]

- Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. YouTube, 6 Jul. 2020. [Source: youtube.com]

- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ScienceDirect. [Source: sciencedirect.com]

- Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles (video). [Source: khanacademy.org]

- A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. NIH. [Source: ncbi.nlm.nih.gov]

- Ch15 : epoxide to 1,2-diols. University of Calgary. [Source: chem.ucalgary.ca]

- Chemistry Steps. Diols from Alkenes. [Source: chemistrysteps.com]

- Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). 17 Jun. 2011. [Source: masterorganicchemistry.com]

- (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate.

- Leah4Sci. Alkene Epoxidation Reaction and Mechanism with mCPBA. 26 Oct. 2022. [Source: leah4sci.com]

- 8.9.

- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. NIH. [Source: ncbi.nlm.nih.gov]

- BenchChem. Application Notes and Protocols for the Epoxidation of 4-Methyl-1-hexene to Form Oxiranes. [Source: benchchem.com]

- 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. 30 May 2020. [Source: chem.libretexts.org]

- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. 4 Feb. 2021. [Source: pubs.acs.org]

- Synthesis of epoxides. Organic Chemistry Portal. [Source: organic-chemistry.org]

- 4 Methylcyclohexene Lab Lecture - Chem 251. YouTube, 12 Jul. 2021. [Source: youtube.com]

- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ResearchGate. 4 Feb. 2021.

- 4-Methylcyclohexane-1,2-diol. PubChem. [Source: pubchem.ncbi.nlm.nih.gov]

- Organic Syntheses Procedure. Organic Syntheses. [Source: orgsyn.org]

- 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. 20 Sep. 2023. [Source: openstax.org]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxide - Wikipedia [en.wikipedia.org]

- 8. leah4sci.com [leah4sci.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 11. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chiral Resolution of 4-Methylcyclohexane-1,2-diol Enantiomers

Abstract

Enantiomerically pure vicinal diols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic trans-4-methylcyclohexane-1,2-diol. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for three core resolution strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution using lipases, and direct chromatographic separation on chiral stationary phases. Each section is designed to offer researchers, scientists, and drug development professionals not just a set of instructions, but a self-validating system of protocols grounded in mechanistic understanding and supported by authoritative references.

Introduction: The Significance of Chiral 4-Methylcyclohexane-1,2-diol

The cyclohexane-1,2-diol scaffold is a prevalent motif in a wide array of biologically active molecules and serves as a versatile chiral precursor in asymmetric synthesis. The introduction of a methyl group at the 4-position provides an additional stereocenter and modulates the lipophilicity and conformational properties of the molecule, making its enantiomerically pure forms valuable synthons for complex target molecules.[1] Obtaining these enantiomers in high purity is a critical step in the development of stereochemically defined drugs and other specialized chemical products.[2] This guide will focus on the resolution of the trans-diastereomer, which is commonly synthesized from 4-methylcyclohexene.[3][4]

Synthesis of Racemic trans-4-Methylcyclohexane-1,2-diol

The starting material for chiral resolution is the racemic mixture of the target compound. A common and efficient method for the synthesis of rac-trans-4-methylcyclohexane-1,2-diol is the epoxidation of 4-methylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. This sequence ensures the formation of the trans-diol.

Classical Chemical Resolution: Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for separating enantiomers.[2] This technique involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric complexes.[5] Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For diols, which are weakly acidic, the formation of diastereomeric complexes can be achieved with chiral resolving agents capable of hydrogen bonding, such as derivatives of tartaric acid.[6][7]

Mechanism of Diastereomeric Complexation

The separation is driven by the differential stability and solubility of the diastereomeric complexes formed between the enantiomers of the diol and the chiral resolving agent. For instance, (2R,3R)-(+)-tartaric acid may form a more stable, less soluble crystalline complex with one enantiomer of the diol (e.g., the (1R,2R)-diol) than with the other.[6] This selective precipitation allows for the isolation of one diastereomer, from which the desired enantiomer can be liberated.

Experimental Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This protocol is adapted from established methods for resolving similar diols.[8][9]

Materials:

-

Racemic trans-4-methylcyclohexane-1,2-diol

-

(+)-Di-p-toluoyl-D-tartaric acid (DTTA)

-

Methanol

-

Ethyl acetate

-

Sodium hydroxide solution (1 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Complex Formation: Dissolve 1 equivalent of racemic trans-4-methylcyclohexane-1,2-diol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid in a larger volume of warm ethyl acetate.

-

Crystallization: Slowly add the methanolic diol solution to the DTTA solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution. Stir vigorously until all solids have dissolved.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched diol.

-

Analysis: Determine the enantiomeric excess (e.e.) of the obtained diol using chiral HPLC or GC (see Section 4).

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers under mild reaction conditions.[10] This technique utilizes the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[11] For diols, lipase-catalyzed enantioselective acylation is a widely employed strategy.[12][13]

Principle of Lipase-Catalyzed Acylation

Lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (commercially available as Novozym 435), can differentiate between the two enantiomers of the diol.[11][12] In the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated diol and the unreacted diol can then be easily separated by standard chromatographic techniques. Vinyl acetate is often used as an acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[14]

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

-

Racemic trans-4-methylcyclohexane-1,2-diol

-

Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase (Lipase PS)[11][12]

-

Vinyl acetate[14]

-

Diisopropyl ether (anhydrous)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of racemic trans-4-methylcyclohexane-1,2-diol (1 equivalent) in anhydrous diisopropyl ether, add vinyl acetate (2-3 equivalents), immobilized lipase (e.g., 50-100 mg per mmol of diol), and activated molecular sieves.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

-

Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves. Rinse the solids with diisopropyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the resulting monoacylated diol from the unreacted diol by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Analysis: Determine the enantiomeric excess of both the recovered diol and the monoacylated product by chiral HPLC or GC.

| Enzyme | Acyl Donor | Solvent | Typical Selectivity (E-value) | Reference |

| Novozym 435 (CALB) | Vinyl Acetate | Diisopropyl ether | >200 | [12] |

| Lipase PS (P. cepacia) | Vinyl Acetate | Diethyl ether | >200 | [12] |

| P. fluorescens Lipase | Vinyl Acetate | Vinyl Acetate (solvent) | >200 | [14] |

Table 1: Common Lipases for Kinetic Resolution of Cycloalkanols.

Chromatographic Resolution

Direct separation of enantiomers by chromatography is a powerful analytical and preparative technique.[1] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15] Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

For diols and related compounds, polysaccharide-based CSPs are often the first choice for method development.[15][16] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity.

Recommended HPLC Conditions:

-

Column: Polysaccharide-based columns (e.g., Chiralpak® series).[15]

-

Mobile Phase: Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the analysis of volatile compounds like diols. Cyclodextrin-based CSPs are highly effective for the separation of diol enantiomers, often without the need for prior derivatization.[17][18][19]

Recommended GC Conditions:

-

Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or CHIRALDEX®).[17][18]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature ramp is crucial for good resolution. For example, starting at 100 °C and ramping to 200 °C at 5 °C/min.

-

Detector: Flame Ionization Detector (FID).

| Technique | Chiral Stationary Phase (CSP) Type | Advantages | Considerations |

| HPLC | Polysaccharide-based (e.g., Chiralpak®) | Broad applicability, scalable for preparative work. | Requires organic solvents, may need RI detection. |

| GC | Cyclodextrin-based (e.g., β-DEX™) | High resolution, can analyze underivatized diols. | Limited to thermally stable and volatile compounds. |

Table 2: Comparison of Chromatographic Methods.

Conclusion

The chiral resolution of this compound is achievable through several robust methodologies. The choice of technique will depend on the scale of the separation, the required enantiomeric purity, and the available equipment. Classical resolution is often favored for large-scale industrial processes, while enzymatic resolution offers high selectivity under mild conditions. Chromatographic methods, particularly chiral GC and HPLC, are indispensable for both analytical determination of enantiomeric excess and for preparative-scale separations. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully obtain the enantiomerically pure forms of this valuable chiral building block.

References

- Element Lab Solutions. Chiral GC Columns.

- Agilent. Chiral HPLC Columns.

- Phenomenex. Chiral HPLC Column.

- Agilent. Chiral GC Columns | Gas Chromatography.

- Chrom Tech, Inc. Unveiling the Power of Chiral GC Columns. (2025).

- Wikipedia. Chiral resolution.

- HPLC.eu. chiral columns www.HPLC.eu.

- Interchim. Chiral HPLC Columns.

- Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.

- Chiralpedia. Part 6: Resolution of Enantiomers. (2025).

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules. (2021).

- Kodama, K., Takase, F., & Hirose, T. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Publishing.

- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica.

- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.

- Wikipedia. 4-Methylcyclohexene.

- Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry.

- PubChem. This compound.

- Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. ResearchGate. (2025).

- Wikipedia. Cyclohexane-1,2-diol.

- Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ResearchGate. (2025).

- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH.

- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.

- PubChem. 4-Methylcyclohexene.

- Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. (2025).

- Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. (2025).

- PubChem. trans-1,2-Cyclohexanediol.

- Selective acylation of peptides catalyzed by lipases in organic solvents. ResearchGate. (2025).

Sources

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. 4-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 4. 4-Methylcyclohexene | C7H12 | CID 11572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. gcms.cz [gcms.cz]

- 19. elementlabsolutions.com [elementlabsolutions.com]

Preparative HPLC for 4-Methylcyclohexane-1,2-diol Purification: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive framework for the purification of 4-methylcyclohexane-1,2-diol using preparative High-Performance Liquid Chromatography (HPLC). The purification of this small, polar diol, which lacks a strong chromophore, presents unique challenges that necessitate a carefully considered approach. This document outlines the critical steps from initial physicochemical analysis and analytical method development to the strategic scale-up for preparative separation and subsequent fraction analysis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity isomers of this compound for their work. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Purification Challenge

The primary objective of preparative HPLC is to isolate and purify a significant quantity of a target compound, in contrast to analytical HPLC, which focuses on quantification and identification.[1][2] The successful purification of this compound is contingent on overcoming several inherent molecular characteristics.

1.1. Physicochemical Properties of this compound

This compound (C7H14O2, MW: 130.18 g/mol ) is a small cycloaliphatic diol.[3] Its key properties influencing HPLC purification are:

-

Polarity: The two hydroxyl groups render the molecule polar, suggesting suitability for normal-phase or hydrophilic interaction liquid chromatography (HILIC), or reversed-phase chromatography with highly aqueous mobile phases.

-

Lack of a Strong Chromophore: The absence of significant UV-absorbing moieties makes detection challenging. Alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) are often necessary.

-

Stereoisomerism: The molecule possesses multiple chiral centers, leading to the potential for several diastereomers (cis/trans) and enantiomers.[4] The separation of these stereoisomers is often a primary goal of the purification process and may require specialized chiral stationary phases.[5][6]

1.2. The Goal of Preparative Separation

The goal of preparative HPLC is to obtain a specific quantity of the target compound at a desired purity level in an efficient and economical manner.[7][8] This involves maximizing the amount of sample loaded onto the column per injection without compromising the necessary resolution between the target peak and impurities.[1]

Strategic Workflow for Purification

A systematic approach is crucial for developing a successful preparative HPLC method. The workflow can be broken down into several key stages, each informing the next.

Caption: A logical workflow for developing a preparative HPLC method.

Phase 1: Analytical Method Development

Before scaling up to a preparative scale, a robust analytical method must be developed to achieve the desired separation.[2]

3.1. Initial Column and Mobile Phase Screening

Given the polar nature of this compound, several chromatographic modes should be considered.

| Chromatographic Mode | Stationary Phase Examples | Mobile Phase System | Rationale |

| Normal Phase (NP) | Silica, Diol, Amino | Hexane/Isopropanol, Hexane/Ethanol | Good for separating polar, non-ionic compounds and isomers.[9] |

| Reversed-Phase (RP) | C18, C8, Phenyl | Water/Acetonitrile, Water/Methanol | Can be effective, especially with highly aqueous mobile phases. May require derivatization for better retention and detection. |

| HILIC | Amide, Bare Silica | Acetonitrile/Water (high organic content) | An alternative for highly polar compounds that are poorly retained in reversed-phase. |

| Chiral Chromatography | Coated or immobilized polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Varies (NP or RP mode) | Essential for the separation of enantiomers.[10][11] |

3.2. Detection Method Selection

Due to the lack of a UV chromophore, alternative detection methods are necessary.

-

Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the eluent. It is sensitive to temperature and gradient changes, making it best suited for isocratic separations.

-

Evaporative Light Scattering Detector (ELSD): Another universal detector that is not affected by gradient elution. It is suitable for non-volatile analytes.

-

Mass Spectrometry (MS): Provides mass information and can be highly sensitive. It is particularly useful for confirming the identity of collected fractions.

3.3. Step-by-Step Protocol: Analytical Method Development

-

Solubility Testing: Determine the solubility of the crude this compound sample in various potential mobile phase components (e.g., hexane, isopropanol, acetonitrile, water). This is critical for preparing the sample for injection.

-

Initial Scouting Runs:

-

Begin with a standard analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

For Normal Phase: Start with a mobile phase of 95:5 Hexane:Isopropanol and run a gradient to 80:20 over 20 minutes.

-

For Reversed-Phase: Start with 95:5 Water:Acetonitrile and run a gradient to 50:50 over 20 minutes.

-

For Chiral Separation: Screen various chiral columns with appropriate mobile phases as recommended by the manufacturer.[5]

-

-

Isocratic Method Development: Once initial separation is observed, develop an isocratic method to simplify the scale-up process. Adjust the mobile phase composition to achieve a good resolution (Rs > 1.5) between the target isomer and impurities with a reasonable retention time.

-

Flow Rate Optimization: Optimize the flow rate to balance separation efficiency and run time. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

Phase 2: Scaling Up to Preparative HPLC

The primary goal of scaling up is to increase the amount of purified product per run while maintaining the separation achieved at the analytical scale.[12]

4.1. The Principles of Scale-Up

The key to successful scale-up is to maintain the linear velocity of the mobile phase and the ratio of sample load to the column's cross-sectional area. The flow rate and sample load can be adjusted proportionally to the change in the column's cross-sectional area.[9]

Scale-Up Calculation:

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)

Preparative Sample Load = Analytical Sample Load × (Preparative Column ID² / Analytical Column ID²)

4.2. Loading Study: Maximizing Throughput

Before committing to a full preparative run, a loading study should be performed on the analytical column to determine the maximum sample concentration and volume that can be injected without significant loss of resolution. This is known as column overload.[1][7]

Caption: Decision tree for determining optimal sample loading.

4.3. Step-by-Step Protocol: Preparative Run

-

Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).

-

System Preparation:

-

Sample Preparation: Dissolve the crude this compound in the mobile phase at the concentration determined from the loading study.

-

Injection and Fraction Collection:

-

Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Solvent Recovery: Pool the pure fractions and remove the solvent using a rotary evaporator or other suitable method.

Data Interpretation and Troubleshooting

Purity Analysis of Collected Fractions

Each collected fraction should be re-analyzed using the developed analytical method to confirm its purity. Fractions that meet the desired purity specifications can be combined.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution in Preparative Run | - Column overload- Improper scale-up calculations- Column degradation | - Reduce sample load- Recalculate and verify scale-up parameters- Use a new or regenerated column |

| Peak Tailing or Fronting | - Sample solubility issues- Column-analyte secondary interactions- High sample concentration | - Ensure complete sample dissolution in the mobile phase- Add a mobile phase modifier (e.g., a small amount of a more polar solvent)- Reduce sample concentration |

| Low Recovery of Purified Product | - Inefficient fraction collection- Analyte degradation on the column- Loss during solvent evaporation | - Optimize fraction collector settings- Consider a different stationary phase or mobile phase pH- Use gentle evaporation conditions |

Conclusion

The purification of this compound by preparative HPLC is a multi-step process that requires careful planning and execution. By systematically developing an analytical method, performing a loading study, and accurately scaling up to the preparative scale, researchers can successfully isolate high-purity isomers of this challenging compound. The choice of stationary phase, mobile phase, and detector are all critical decisions that must be guided by the unique physicochemical properties of the analyte. This guide provides a robust framework for developing a successful purification strategy, enabling the acquisition of high-quality material for subsequent research and development activities.

References

- Introduction to Preparative HPLC.

- This compound. PubChem. URL

- Principles in prepar

- (1S,2R,4S)-4-methylcyclohexane-1,2-diol. PubChem. URL

- Prepar

- A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. URL

- Principles and practical aspects of preparative liquid chrom

- 4-(1,2-dihydroxy-1-methylethyl)-1-methylcyclohexane-1,2-diol. ChemicalBook. URL

- 4-Methylhexane-1,2-diol. PubChem. URL

- Prepar

- LABTips: Preparative HPLC for Purific

- The Power of Prepar

- Application Compendium Solutions for Prepar

- 1-methylcyclohexane-1,2-diol. LookChem. URL

- How to separate isomers by Normal phase HPLC?.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- New aromatic derivatives of cyclofructan 6 as chiral stationary phases for HPLC. Taylor & Francis Online. URL

- Novel behavior of the chromatographic separation of linear and cyclic polymers.

- Basics of chiral HPLC. Sigma-Aldrich. URL

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.

- High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Royal Society of Chemistry. URL

Sources

- 1. warwick.ac.uk [warwick.ac.uk]

- 2. agilent.com [agilent.com]

- 3. This compound | C7H14O2 | CID 251181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R,4S)-4-methylcyclohexane-1,2-diol | C7H14O2 | CID 92235899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijcpa.in [ijcpa.in]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Preparative HPLC : Shimadzu (Ãsterreich) [shimadzu.at]

- 13. labcompare.com [labcompare.com]

- 14. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Methylcyclohexane-1,2-diol

This guide provides a comprehensive exploration of the ¹H NMR spectral analysis of the diastereomers of 4-methylcyclohexane-1,2-diol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of stereochemistry and conformational dynamics as revealed by proton nuclear magnetic resonance spectroscopy. We will dissect the theoretical underpinnings, present predicted spectral data based on analogous compounds, and provide a robust experimental framework for acquiring and interpreting the ¹H NMR spectra of these informative molecules.

Section 1: The Stereochemical and Conformational Landscape of this compound

This compound can exist as a pair of diastereomers: cis and trans. The relative orientation of the two hydroxyl groups and the methyl group profoundly influences the molecule's preferred three-dimensional structure, which in turn dictates the appearance of its ¹H NMR spectrum. The cyclohexane ring is not planar but predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. The interplay between these substituent positions and the resulting conformational equilibrium is the cornerstone of interpreting the ¹H NMR spectra.

For the various isomers of this compound, several chair conformations are possible. The relative stability of these conformers is governed by the steric bulk of the substituents and the potential for intramolecular interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.[3]

Diagram of Conformational Equilibrium in Substituted Cyclohexanes

Caption: Conformational equilibria in mono- and disubstituted cyclohexanes.

Section 2: Predicted ¹H NMR Spectral Features of this compound Isomers

Chemical Shifts

The chemical shifts of the cyclohexane ring protons are influenced by the electronegativity of the hydroxyl groups and the shielding/deshielding effects of the methyl group.

-

Protons on Hydroxyl-Bearing Carbons (H-1 and H-2): These protons (methine groups) are expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atoms. Their chemical shifts are anticipated to be in the range of 3.3 - 4.0 ppm . The precise chemical shift will depend on their axial or equatorial orientation. Generally, equatorial protons resonate at a slightly higher frequency (further downfield) than their axial counterparts.

-

Methyl Protons (CH₃): The methyl group protons will appear as a doublet in the upfield region of the spectrum, typically around 0.8 - 1.2 ppm .

-

Other Ring Protons (H-3, H-4, H-5, H-6): These methylene and methine protons will produce a complex series of overlapping multiplets in the range of 1.0 - 2.2 ppm .

Integration

The relative areas under each signal in the ¹H NMR spectrum are proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratios would be:

| Proton Type | Number of Protons |

| H-1 and H-2 | 2H |

| CH₃ | 3H |

| Other Ring Protons | 7H |

| Hydroxyl Protons (OH) | 2H |

The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They can be confirmed by D₂O exchange, which causes the OH peaks to disappear.

Coupling Constants and Stereochemistry Determination

The vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5] This dependence is a powerful tool for determining the relative stereochemistry and conformational preferences of the this compound isomers.

-

Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically ³Jaa = 8 - 13 Hz .

-

Axial-Equatorial (a-e) Coupling: The dihedral angle is around 60°, leading to a smaller coupling constant, typically ³Jae = 2 - 5 Hz .

-

Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically ³Jee = 2 - 5 Hz .

By analyzing the multiplicity and coupling constants of the signals for H-1 and H-2, we can deduce the preferred conformation of the molecule.

Predicted ¹H NMR Data for a Dominant Chair Conformation of a trans-4-Methylcyclohexane-1,2-diol Isomer

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Inferred Orientation |

| H-1 | ~3.5 | ddd | J(H-1, H-2) ≈ 9 (a,a), J(H-1, H-6a) ≈ 9 (a,a), J(H-1, H-6e) ≈ 4 (a,e) | Axial |

| H-2 | ~3.6 | ddd | J(H-2, H-1) ≈ 9 (a,a), J(H-2, H-3a) ≈ 9 (a,a), J(H-2, H-3e) ≈ 4 (a,e) | Axial |

| CH₃ | ~0.9 | d | J(CH₃, H-4) ≈ 7 | Equatorial |

Note: These are predicted values based on analogous compounds and established principles. Actual values may vary.

Section 3: Experimental Protocol for ¹H NMR Analysis

A rigorous and well-controlled experimental procedure is critical for obtaining high-quality, reproducible ¹H NMR spectra.

Diagram of the ¹H NMR Experimental Workflow

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-methylcyclohexane-1,2-diol: A Stereochemical Analysis

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-methylcyclohexane-1,2-diol, a molecule presenting significant stereochemical complexity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of conformational analysis and substituent effects that govern the spectral characteristics of its various diastereomers. We will explore how the spatial orientation of hydroxyl and methyl groups in the cyclohexane chair conformation—specifically the distinction between axial and equatorial positions—profoundly influences the chemical shifts of the carbon skeleton. Key concepts, such as the gamma-gauche (γ-gauche) effect, are explained and applied to interpret predicted spectral data. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the preparation and acquisition of high-quality ¹³C NMR spectra, ensuring methodological integrity and reproducibility.

Introduction: The Stereochemical Challenge

This compound is a substituted cyclohexane containing three stereocenters, leading to a variety of stereoisomers. The relative orientation of the two hydroxyl groups defines them as cis or trans, and the position of the methyl group relative to these diols further diversifies the isomeric possibilities. ¹³C NMR spectroscopy is an exceptionally powerful tool for elucidating the precise stereochemistry of such molecules without the need for crystallization.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment, providing a unique fingerprint for each diastereomer and its preferred conformation in solution.

The core of this analysis rests on understanding the cyclohexane chair conformation and how the axial or equatorial orientation of the -OH and -CH₃ substituents dictates the magnetic shielding of the ring carbons. This guide will dissect these relationships to provide a predictive framework for spectral assignment.

Theoretical Principles of ¹³C NMR in Cyclohexane Systems

Chair Conformations and Stereoisomerism